

(R)-KMH-233 Structural Analogs and Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (R)-KMH-233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-KMH-233**, its structural analogs, and derivatives as inhibitors of the L-type Amino Acid Transporter 1 (LAT1). The content is curated for professionals in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to (R)-KMH-233 and its Target: LAT1

(R)-KMH-233 is the R-enantiomer of KMH-233, a potent, selective, and reversible inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5)[1][2]. LAT1 is a crucial transmembrane protein responsible for the sodium-independent transport of large neutral amino acids, such as L-leucine, across cell membranes[3]. In many cancer types, LAT1 is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells, making it an attractive target for anticancer drug development[3][4]. By blocking LAT1, **(R)-KMH-233** and its analogs can inhibit cancer cell growth by depriving them of essential amino acids[3][5]. The parent compound, KMH-233, has an IC50 of 18 μM for inhibiting L-leucine uptake and an IC50 of 124 μM for reducing cell

growth[5]. It has also been shown to potentiate the efficacy of other chemotherapeutic agents like Bestatin and Cisplatin[5].

(R)-KMH-233 Structural Analogs and Derivatives: Structure-Activity Relationship (SAR)

While specific structure-activity relationship (SAR) studies on a broad series of **(R)-KMH-233** analogs are not extensively available in the public domain, research on other phenylalanine-based LAT1 inhibitors provides valuable insights into the structural requirements for potent LAT1 inhibition. The general scaffold of these inhibitors, including KMH-233, is based on the structure of phenylalanine.

Studies on meta-substituted phenylalanine analogs have shown that modifications at the meta position of the phenyl ring can significantly influence LAT1 affinity and transportability[6]. It has been observed that introducing bulky and lipophilic groups at the meta position can enhance binding to a hydrophobic pocket within the LAT1 binding site, leading to increased inhibitory activity[6].

Table 1: Quantitative Data for Selected Phenylalanine-Based LAT1 Inhibitors

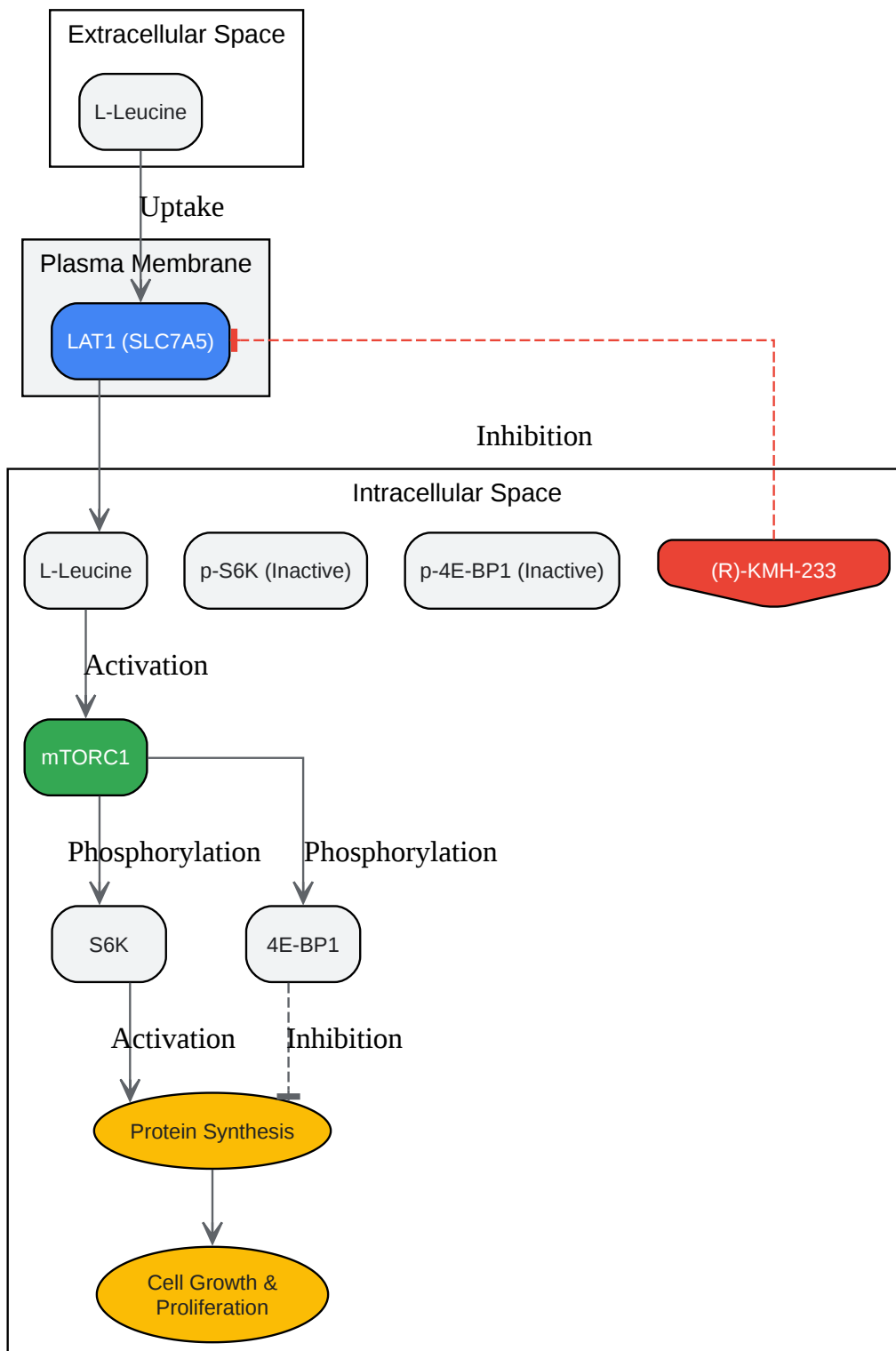
Compound	Structure	Target	Assay Type	IC50 (μM)	Reference
KMH-233	LAT1	L-leucine uptake inhibition	18	[5]	
JPH203 (KYT-0353)	LAT1	L-leucine uptake inhibition	0.06	[7]	
3,5-diiodo-L-tyrosine	LAT1	Gabapentin uptake inhibition	7.9	[8]	
meta-methylphenyl alanine	LAT1	Gabapentin uptake inhibition	- (98% inhibition at 200 μM)	[6]	
ortho-methylphenyl alanine	LAT1	Gabapentin uptake inhibition	- (98% inhibition at 200 μM)	[6]	
para-methylphenyl alanine	LAT1	Gabapentin uptake inhibition	-	[6]	

Note: The data for meta-, ortho-, and para-methylphenylalanine are presented as percentage inhibition at a fixed concentration, as IC50 values were not provided in the cited source.

Signaling Pathway of LAT1 Inhibition

Inhibition of LAT1 by compounds like **(R)-KMH-233** disrupts the cellular uptake of essential amino acids, particularly L-leucine. This amino acid deprivation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival[4][9][10][11][12]. Specifically, the mTORC1 complex activity is suppressed, leading to reduced phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the inhibition of protein synthesis and cell cycle arrest[9].

LAT1-mTOR Signaling Pathway



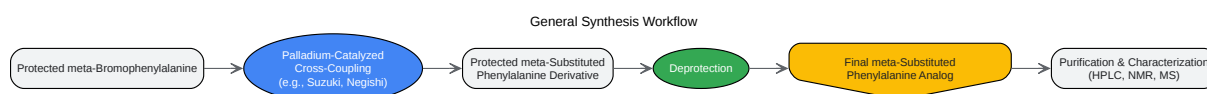
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Caption: LAT1-mTOR Signaling Pathway Inhibition by **(R)-KMH-233**.

Experimental Protocols

General Synthesis of Phenylalanine-Based LAT1 Inhibitors

A general synthetic route to novel phenylalanine-based LAT1 inhibitors involves the modification of the phenyl ring of a protected phenylalanine derivative, followed by deprotection. For instance, meta-substituted analogs can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) on a meta-bromophenylalanine derivative.



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Caption: General Synthesis Workflow for Phenylalanine Analogs.

L-Leucine Uptake Inhibition Assay

This assay is a common method to evaluate the inhibitory potency of compounds against LAT1.

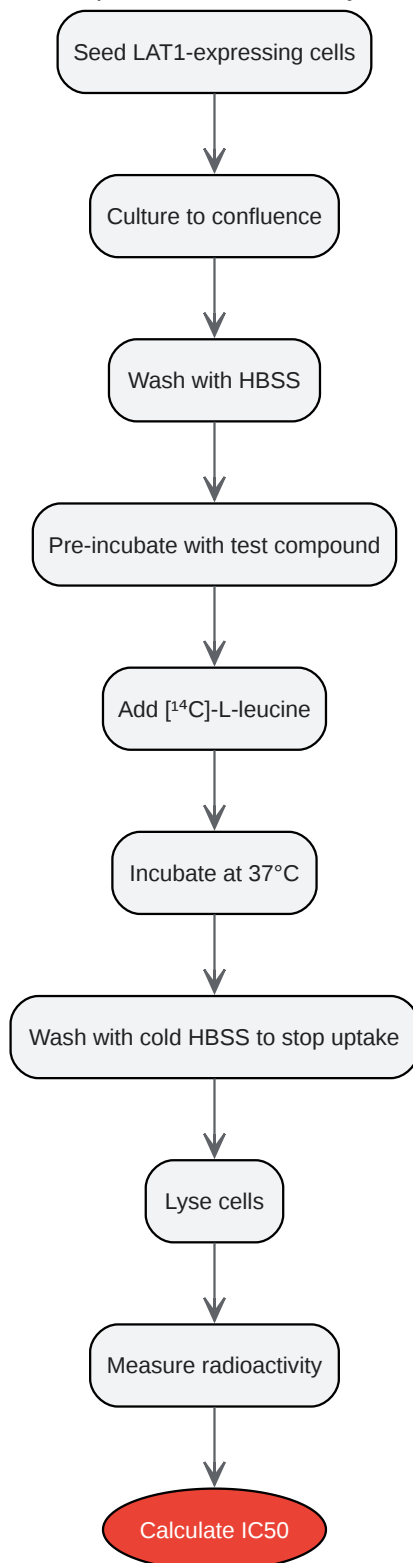
Materials:

- Cancer cell line with high LAT1 expression (e.g., MCF-7, HT-29)
- Cell culture medium and supplements
- Hank's Balanced Salt Solution (HBSS) or other suitable buffer
- [¹⁴C]-L-leucine (radiolabeled substrate)
- Test compounds (e.g., **(R)-KMH-233** analogs)
- Scintillation fluid and counter

Procedure:

- Cell Culture: Seed the LAT1-expressing cells in 24- or 96-well plates and grow to confluence.
- Pre-incubation: Wash the cells with pre-warmed HBSS. Then, pre-incubate the cells with various concentrations of the test compound in HBSS for a defined period (e.g., 10-30 minutes) at 37°C.
- Uptake Initiation: Add a solution containing a fixed concentration of [¹⁴C]-L-leucine to each well to initiate the uptake.
- Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at 37°C.
- Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.
- Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
- Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [¹⁴C]-L-leucine uptake (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

L-Leucine Uptake Inhibition Assay Workflow



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